molecular formula C45H39N4O7S+ B1263485 QSY21 succinimidyl ester(1+)

QSY21 succinimidyl ester(1+)

Cat. No. B1263485
M. Wt: 779.9 g/mol
InChI Key: LCFGPDFLDYPBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

QSY21 succinimidyl ester(1+) is a cationic fluorescent dye derived from 9-phenylxanthene. It has a role as a fluorochrome. It is an iminium ion and a xanthene dye.

Scientific Research Applications

Cell Proliferation and Kinetics Studies

QSY21 succinimidyl ester is widely used in the investigation of cell proliferation and kinetics. For instance, carboxyfluorescein diacetate succinimidyl ester (CFSE), a related compound, is instrumental in studying the migration and proliferation of hematopoietic cells. This application is particularly important in understanding cell division and the effects of various treatments on cancer cell lines, despite challenges such as intercell variability of CFSE loading (G. Matera, M. Lupi, P. Ubezio, 2004). Similarly, CFSE has been utilized for quantifying lymphocyte kinetics in vivo, offering a significant advance over traditional methods by enabling the estimation of proliferation and death rates of lymphocytes in situ (B. Asquith, C. Debacq, A. Florins, N. Gillet, Teresa Sanchez-Alcaraz, A. Mosley, L. Willems, 2006).

Protein and Peptide Conjugation

The use of succinimidyl esters, including compounds similar to QSY21, extends to the conjugation of peptides and proteins for targeted imaging applications. For example, peptide-conjugated quantum dots (QDs) have been prepared for non-invasive near-infrared fluorescence (NIRF) imaging of tumor vasculature markers, demonstrating the potential of these conjugates in enhancing imaging specificity and effectiveness (W. Cai, Xiaoyuan Chen, 2008).

Novel Synthesis and Labeling Techniques

Researchers have developed innovative synthesis and labeling techniques using succinimidyl ester derivatives. One such advancement is the one-step radiosynthesis of N-succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB), a novel synthon for protein labeling, demonstrating the versatility and efficiency of these compounds in radiolabeling applications (A. Kostikov, J. Chin, Katy Orchowski, S. Niedermoser, M. Kovacevic, A. Aliaga, K. Jurkschat, B. Wängler, C. Wängler, H. Wester, R. Schirrmacher, 2012).

properties

Product Name

QSY21 succinimidyl ester(1+)

Molecular Formula

C45H39N4O7S+

Molecular Weight

779.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[2-[3-(1,3-dihydroisoindol-2-ium-2-ylidene)-6-(1,3-dihydroisoindol-2-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C45H39N4O7S/c50-42-17-18-43(51)49(42)56-45(52)29-19-21-48(22-20-29)57(53,54)41-12-6-5-11-38(41)44-36-15-13-34(46-25-30-7-1-2-8-31(30)26-46)23-39(36)55-40-24-35(14-16-37(40)44)47-27-32-9-3-4-10-33(32)28-47/h1-16,23-24,29H,17-22,25-28H2/q+1

InChI Key

LCFGPDFLDYPBCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)ON2C(=O)CCC2=O)S(=O)(=O)C3=CC=CC=C3C4=C5C=CC(=[N+]6CC7=CC=CC=C7C6)C=C5OC8=C4C=CC(=C8)N9CC1=CC=CC=C1C9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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